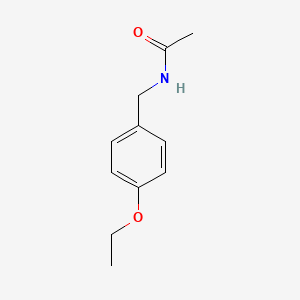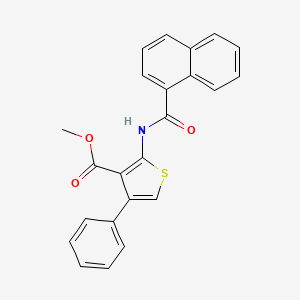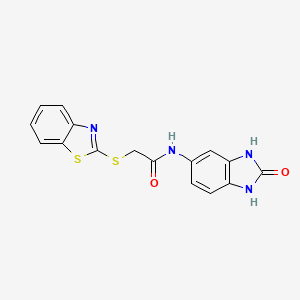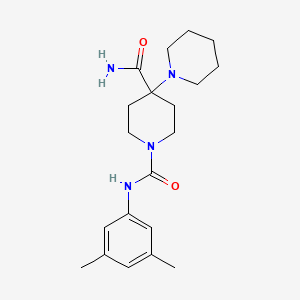
N~1~'-(3,5-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, commonly known as N-DMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-DMB is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation.
Mécanisme D'action
The mechanism of action of N-DMB is not fully understood, but it is believed to involve the modulation of the activity of ion channels and receptors involved in pain and inflammation. N-DMB has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals. It has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-DMB has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. Additionally, N-DMB has been shown to reduce the expression of genes involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-DMB in lab experiments is its ability to exhibit analgesic and anti-inflammatory effects in animal models. Additionally, N-DMB has a high selectivity for ion channels and receptors involved in pain and inflammation, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, one of the limitations of using N-DMB in lab experiments is its relatively low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on N-DMB. One area of research is the development of new analogs of N-DMB that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the effects of N-DMB on other physiological processes, such as angiogenesis and cell proliferation. Additionally, further studies are needed to elucidate the mechanism of action of N-DMB and its potential side effects.
Applications De Recherche Scientifique
N-DMB has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been shown to exhibit analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, N-DMB has been shown to reduce inflammation in animal models of acute and chronic inflammation.
Propriétés
IUPAC Name |
1-N-(3,5-dimethylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-15-12-16(2)14-17(13-15)22-19(26)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUKYJIJGHFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B4667966.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4667978.png)
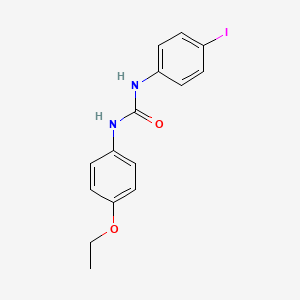
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)

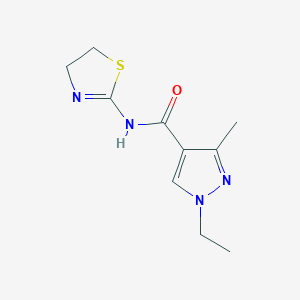
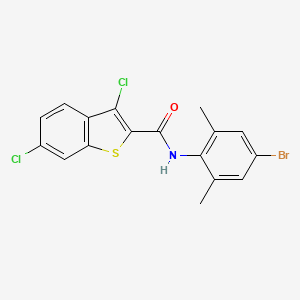
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B4668032.png)
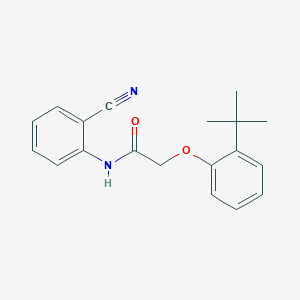
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4668044.png)
